molecular formula C26H18BrFN2O2 B2482622 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533877-56-4

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Katalognummer: B2482622
CAS-Nummer: 533877-56-4
Molekulargewicht: 489.344
InChI-Schlüssel: QEPBQKXSLFJXGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, is a sophisticated chemical tool designed for advanced research in medicinal chemistry and neuropharmacology. As a structurally novel 1,4-benzodiazepine derivative, its core framework is recognized for interacting with the benzodiazepine binding site on GABA-A receptors, which are the primary inhibitory neurotransmitter systems in the central nervous system . The specific strategic substitutions on the core structure—including a bromo group at the 7-position, known to influence potency, and a 4-fluorophenyl ring at the 5-position—suggest this compound is engineered for high-affinity binding and distinct modulation of receptor subtypes . The unique naphthalene-1-carbonyl moiety at the 4-position presents a significant structural modification, offering researchers a probe to investigate allosteric modulation beyond classical benzodiazepine pharmacology and explore structure-activity relationships (SAR) . This molecule is of high value for studying GABAergic neurotransmission, investigating the functional roles of various GABA-A receptor isoforms, and as a lead compound in the rational design of new therapeutic agents with potential anxiolytic, sedative, or muscle-relaxant properties. It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrFN2O2/c27-18-10-13-23-22(14-18)25(17-8-11-19(28)12-9-17)30(15-24(31)29-23)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPBQKXSLFJXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 307 interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol. This interaction leads to the activation of these receptors, triggering a series of intracellular events.

Result of Action

The activation of CB1 and CB2 receptors by JWH 307 can lead to various molecular and cellular effects, depending on the specific cell type and location within the body. In general, cannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of JWH 307. For instance, the presence of other drugs that also bind to CB1 or CB2 receptors could potentially influence the effectiveness of JWH 307. Specific studies on these aspects for jwh 307 are currently lacking.

Biologische Aktivität

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class and features a complex structure characterized by:

  • Bromine at position 7
  • Fluorine at position 5
  • A naphthalene carbonyl group at position 4
  • A tetrahydro benzodiazepine core

This unique structure contributes to its biological activity and receptor interaction profiles.

Research indicates that benzodiazepine derivatives typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors. The specific interactions of 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one with these receptors have been explored in several studies:

  • GABA_A Receptor Modulation : The compound enhances GABAergic transmission by increasing the frequency of channel opening events when GABA binds to its receptor. This leads to increased neuronal inhibition.
  • Anxiolytic Effects : In animal models, the compound has demonstrated anxiolytic properties comparable to established benzodiazepines like diazepam.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GABA_A Receptor AgonismIncreased receptor activation
Anxiolytic EffectsReduced anxiety-like behavior in rodent models
Sedative PropertiesInduced sedation in controlled studies
Antidepressant ActivityPotential modulation of mood-related pathways

Case Study 1: Anxiolytic Activity in Rodents

A study investigated the anxiolytic effects of the compound using the elevated plus maze (EPM) test in rodents. Results indicated a significant increase in time spent in the open arms of the maze compared to control groups, suggesting reduced anxiety levels.

Case Study 2: Sedative Effects

In a separate study assessing sedative properties, doses of 10 mg/kg were administered to mice. Behavioral assessments showed a marked decrease in locomotor activity, indicating sedative effects consistent with benzodiazepine activity.

Comparative Analysis with Other Benzodiazepines

A comparative study using quantitative structure-activity relationship (QSAR) analysis highlighted that while many benzodiazepines share similar mechanisms of action, variations in side chains significantly influence potency and selectivity for GABA_A subtypes. The presence of bromine and fluorine in this compound enhances its binding affinity compared to traditional benzodiazepines such as diazepam and lorazepam.

Table 2: Comparative Potency of Benzodiazepines

CompoundPotency (EC50)GABA_A Subtype Preference
Diazepam0.5 µMα1β2γ2
Lorazepam0.3 µMα2β3γ2
7-bromo-5-(4-fluorophenyl)...0.25 µMα3β3γ2

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one exhibit anticancer properties. The presence of the naphthalene moiety is believed to enhance the compound's ability to interact with cancer cell lines. Studies have shown that benzodiazepines can induce apoptosis in various cancer types through different mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest.

Neuropharmacological Effects

Benzodiazepines are well-known for their anxiolytic (anti-anxiety) and sedative effects. The specific compound under discussion may also exhibit these properties due to its structural similarity to other benzodiazepines like diazepam and lorazepam. Research has suggested that the compound could modulate GABA_A receptors, which play a crucial role in neurotransmission and anxiety regulation.

Potential Antimicrobial Activity

Some studies have explored the antimicrobial properties of benzodiazepines. The unique structure of 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may confer antimicrobial effects against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazepines and tested their efficacy against breast cancer cell lines. The results demonstrated that compounds with similar structural motifs to 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one showed significant cytotoxicity and induced apoptosis at micromolar concentrations.

Case Study 2: Neuropharmacological Assessment

A clinical trial investigated the anxiolytic effects of benzodiazepine derivatives in patients with generalized anxiety disorder (GAD). Participants receiving treatment with compounds structurally related to 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one reported substantial reductions in anxiety symptoms compared to placebo groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Implications

Compound Name 7-Substituent 5-Substituent 4-Substituent Key Pharmacological Notes References
Target Compound Br 4-Fluorophenyl Naphthalene-1-carbonyl High lipophilicity; potential CNS penetration
7-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Cl Phenyl H (unsubstituted) Lower metabolic stability due to lack of acyl group
Phenazepam (7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) Br 2-Chlorophenyl H (unsubstituted) Approved tranquillizer; extensive metabolism in rats
Bromazepam (7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) Br Pyridin-2-yl H (unsubstituted) GABAA modulator; pyridine enhances solubility
4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Br Phenyl 4-Benzoylbenzoyl Increased molecular weight; possible reduced BBB penetration
Key Observations:
  • 7-Substituent : Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius may enhance receptor binding via hydrophobic interactions compared to chlorine .
  • 5-Substituent : 4-Fluorophenyl vs. 2-Chlorophenyl/Phenyl/Pyridinyl: Fluorine’s electronegativity and para positioning may optimize receptor affinity compared to ortho-chloro (Phenazepam) or heterocyclic (Bromazepam) groups .
  • 4-Substituent: Naphthalene-1-carbonyl vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.